1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea, also known as CP-547632, is a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). It was developed as a potential anticancer agent due to the role of IGF-1R in promoting tumor growth and survival.
Mécanisme D'action
The primary mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea is inhibition of the IGF-1R signaling pathway. IGF-1R is a transmembrane receptor that is activated by binding of insulin-like growth factors (IGFs). Activation of IGF-1R promotes cell survival, proliferation, and migration, and is frequently dysregulated in cancer. By inhibiting IGF-1R, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea blocks these downstream effects and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce insulin resistance and improve glucose metabolism in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea is its specificity for IGF-1R, which reduces the likelihood of off-target effects. However, like many small molecule inhibitors, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea has limitations in terms of bioavailability and pharmacokinetics. It may also have limited efficacy in certain tumor types or in patients who have developed resistance to IGF-1R inhibitors.
Orientations Futures
There are several potential future directions for research on 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea. One area of interest is the development of combination therapies that enhance the efficacy of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea in cancer treatment. Another area of interest is the exploration of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea as a potential treatment for other diseases, such as diabetes and neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms of resistance to IGF-1R inhibitors and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea involves several steps, including the reaction of 3-hydroxycyclopentene with methylamine to form the corresponding amine, followed by reaction with 2-thiophen-3-ylpropanal to form the desired urea product. The synthesis has been described in detail in a patent application (US20110130500A1).
Applications De Recherche Scientifique
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth and survival of a variety of tumor types, including breast, lung, prostate, and pancreatic cancer. In addition, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-[(3-hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10(12-4-5-19-9-12)7-15-14(18)16-8-11-2-3-13(17)6-11/h4-5,9-11,13,17H,2-3,6-8H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOHWACOPKIQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1CCC(C1)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.